molecular formula C23H23N3O B389257 11-(1H-indol-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 296246-64-5

11-(1H-indol-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No. B389257
M. Wt: 357.4g/mol
InChI Key: LTNCYQFXOBZKNO-UHFFFAOYSA-N
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Description

The compound “11-(1H-indol-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” is a complex organic molecule. It has a molecular formula of C23H23N3O . The structure includes an indole moiety, which is a five-membered heterocyclic ring with two nitrogen atoms . It also contains a dibenzo[b,e][1,4]diazepinone core, which is a seven-membered diazepine ring fused with two benzene rings .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione has been performed . These compounds were used as efficient precursors for the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The indole moiety is a five-membered ring fused to a benzene ring, and the dibenzo[b,e][1,4]diazepinone core is a seven-membered diazepine ring fused with two benzene rings .


Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been found in the literature, similar compounds have been studied. For example, imidazole derivatives show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .

Scientific Research Applications

  • Synthesis and Structure : A novel fused pentacyclic system containing the 1,4-benzodiazepine and isoindolinone fragments was synthesized, and its structure was confirmed by X-ray diffraction (Ukhin et al., 2011).

  • Potential Pharmacological Activity : A synthesis method was developed to obtain derivatives of this compound with potential pharmacological activity in the central nervous system (Cortéas et al., 2004).

  • Fluorescent Chemosensor for Metal Cations : One derivative was identified as an effective and selective fluorescent chemosensor for Cd2+ cations (Tolpygin et al., 2012).

  • Analgesic Activity : The 11-phenyl derivative of this compound showed moderate analgesic activity (Matsuo et al., 1985).

  • Fragmentation Study : Electron impact fragmentation of various derivatives was studied to understand their molecular behavior (Arellano et al., 1982).

  • HCV NS5B Polymerase Inhibition : Certain derivatives were identified as potent and selective inhibitors of HCV replication, indicating potential for antiviral drug development (McGowan et al., 2009).

  • Catalytic Synthesis : Zinc sulfide nanoparticles were used as catalysts for the synthesis of benzodiazepine derivatives under grinding conditions, showcasing a novel approach for compound synthesis (Naeimi et al., 2016).

  • Butyrylcholinesterase Inhibitors : Some derivatives were synthesized and found to be selective inhibitors of butyrylcholinesterase, potentially useful in treating neurological disorders (Mehrazar et al., 2019).

  • Corrosion Inhibition : Benzodiazepine derivatives exhibited good corrosion inhibition properties for mild steel in acidic media, suggesting their use in industrial applications (Laabaissi et al., 2021).

  • Novel Hexahydrodibenzo Derivatives Synthesis : New derivatives were synthesized, and their chemical properties like alkylation, acetylation, and nitrosation were investigated (Chechina et al., 2015).

Future Directions

The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the wide range of activities exhibited by similar compounds, there may be potential for this compound in the development of new drugs .

properties

IUPAC Name

6-(1H-indol-3-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O/c1-23(2)11-19-21(20(27)12-23)22(26-18-10-6-5-9-17(18)25-19)15-13-24-16-8-4-3-7-14(15)16/h3-10,13,22,24-26H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNCYQFXOBZKNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CNC5=CC=CC=C54)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-(1H-indol-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
11-(1H-indol-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 2
Reactant of Route 2
11-(1H-indol-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 3
Reactant of Route 3
11-(1H-indol-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 4
Reactant of Route 4
11-(1H-indol-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 5
Reactant of Route 5
11-(1H-indol-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 6
Reactant of Route 6
11-(1H-indol-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Citations

For This Compound
2
Citations
CP Numbers - academia.edu
Materials and Methods 1 H-NMR and 13 C-NMR spectral analysis were carried out on Bruker-Advance Digital 300 MHz and 75 MHz instruments where tetramethylsilane (TMS) was …
Number of citations: 0 www.academia.edu
M Fiore, M Mosconi, F Bonì, A Parodi, A Salis, B Tasso… - Molecules, 2023 - mdpi.com
Inhibitor of Apoptosis Proteins (IAPs) are validated targets for cancer therapy, and the deregulation of their activities within the NF-κB pathway correlates with chemoresistance events, …
Number of citations: 7 www.mdpi.com

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